![molecular formula C12H9ClF2N2 B1480950 2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine CAS No. 1271476-08-4](/img/structure/B1480950.png)
2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine
Overview
Description
2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine is a heterocyclic compound that has been studied for its potential applications in scientific research. It is an important precursor for the synthesis of other compounds and can be used to study the mechanism of action of various drugs and chemicals.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Organochalcogen-based Pyrimidine Derivatives: A study describes the synthesis of a new class of multinucleate pyrimidine chalcogen derivatives, including 2-Chloro-4,6-bis(arylchalcogenyl)pyrimidines, providing insights into their molecular structure and properties (Arora et al., 2014).
Nonlinear Optics and Electronics
- Nonlinear Optical Properties: Research on pyrimidine derivatives, including thiopyrimidine and phenyl pyrimidine derivatives, has highlighted their potential applications in nonlinear optics due to their promising electronic and optical properties (Hussain et al., 2020).
Pharmaceutical Research
- Antitumor Activity: A study reported on the synthesis and antitumor activity of a pyrimidine derivative, underscoring the potential of these compounds in developing anticancer drugs (Grivsky et al., 1980).
Crystallography and Molecular Docking
- Crystal Structure Analysis: Investigations into the crystal structures of various pyrimidine derivatives have provided valuable information about their molecular configurations and potential applications in drug design (Shen & Zhang, 2010).
Agricultural Applications
- Nitrification Inhibition: Pyrimidine compounds have been evaluated for their potential as nitrification inhibitors in agriculture, aiding in the efficiency of nitrogenous fertilizers and environmental protection (Srivastava et al., 2016).
properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-(3-methylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2/c1-7-3-2-4-8(5-7)9-6-10(11(14)15)17-12(13)16-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPYDLUEBBNNSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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